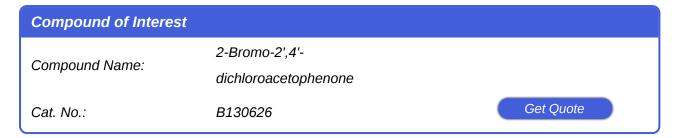


what are the physical properties of 2-Bromo-2',4'-dichloroacetophenone

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An In-depth Technical Guide to the Physical Properties of **2-Bromo-2',4'-dichloroacetophenone**

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-2',4'-dichloroacetophenone**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

2-Bromo-2',4'-dichloroacetophenone is an organohalogen compound and an aromatic ketone derivative.[1] At room temperature, it typically presents as a crystalline solid, ranging in color from white or colorless to pale yellow or brown, and has a faint, pungent odor.[1][2][3][4] [5] Its molecular structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions and a bromoacetyl group.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of **2-Bromo-2',4'-dichloroacetophenone**.



Property	Value	Reference(s)
IUPAC Name	2-bromo-1-(2,4- dichlorophenyl)ethanone	[6]
CAS Number	2631-72-3	[1][3]
Molecular Formula	C ₈ H ₅ BrCl ₂ O	[3][7][8]
Molecular Weight	267.93 g/mol	[3][6][7]
Appearance	White to brown low melting solid; Crystalline powder	[1][2][4][5]
Melting Point	25-29 °C	[2][3][4]
Boiling Point	103-106 °C (at 0.4 Torr)	[2][3][4][5]
Density	1.695 ± 0.06 g/cm ³ (Predicted)	[2][3][4][7]
Flash Point	> 230 °F (> 110 °C)	[3][4][9]
Vapor Pressure	0.00141 mmHg at 25°C	[3]
Refractive Index	1.596 - 1.60	[2][3][4]
Solubility	Soluble in chloroform, methanol, acetone, ethanol, and dichloromethane.[1][3][4] [5] Sparingly soluble in water. [1]	
LogP	3.571	[3]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of **2-Bromo-2',4'-dichloroacetophenone**. The determination of its physical properties, such as melting and boiling points, follows standard laboratory techniques (e.g., capillary melting point apparatus, vacuum distillation) which are not detailed here.



Synthesis Protocol 1: Bromination via N-Bromosuccinimide

This method involves the alpha-bromination of the precursor 2',4'-dichloroacetophenone using N-bromosuccinimide (NBS) as the bromine source and p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

Materials:

- 2',4'-dichloroacetophenone
- N-bromosuccinimide (NBS)
- p-toluenesulfonic acid (p-TsOH)
- Acetonitrile (solvent)
- Ethyl acetate (extraction solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel (for column chromatography)
- Hexane

Procedure:

- A solution of 2',4'-dichloroacetophenone (1 equivalent) is prepared in acetonitrile.[4]
- N-bromosuccinimide (1 equivalent) is added slowly to the stirred solution. Stirring is continued for 10-15 minutes.[4]
- p-Toluenesulfonic acid (2 equivalents) is then added to the mixture.[4]
- The reaction mixture is heated to reflux for 4-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[4]



- Upon completion, the mixture is cooled to room temperature.[4]
- The cooled mixture is washed with a saturated sodium bicarbonate solution and then extracted multiple times with ethyl acetate.[4]
- The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[4]
- The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent to yield pure **2-Bromo-2',4'-dichloroacetophenone**. [4]

Synthesis Protocol 2: Bromination using Liquid Bromine

This protocol utilizes liquid bromine in methanol to achieve the bromination of the acetophenone precursor.[10]

Materials:

- 2',4'-dichloroacetophenone
- Bromine (Br₂)
- Methanol (solvent)
- Toluene (extraction solvent)
- Water

Procedure:

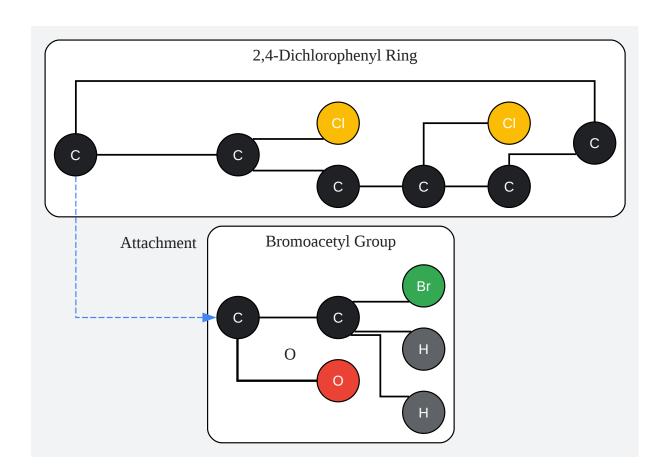
- 2',4'-dichloroacetophenone is dissolved in methanol.[10]
- Bromine (1 equivalent) is added dropwise to the solution while maintaining the reaction temperature between 45-50°C.[10]
- After the addition is complete, methanol is evaporated from the reaction solution under reduced pressure.[10]



- The resulting concentrate is dissolved in toluene and washed three times with water.[10]
- Finally, the toluene is distilled off under reduced pressure to yield the crude 2-bromo-2',4'-dichloroacetophenone product.[10]

Visualizations

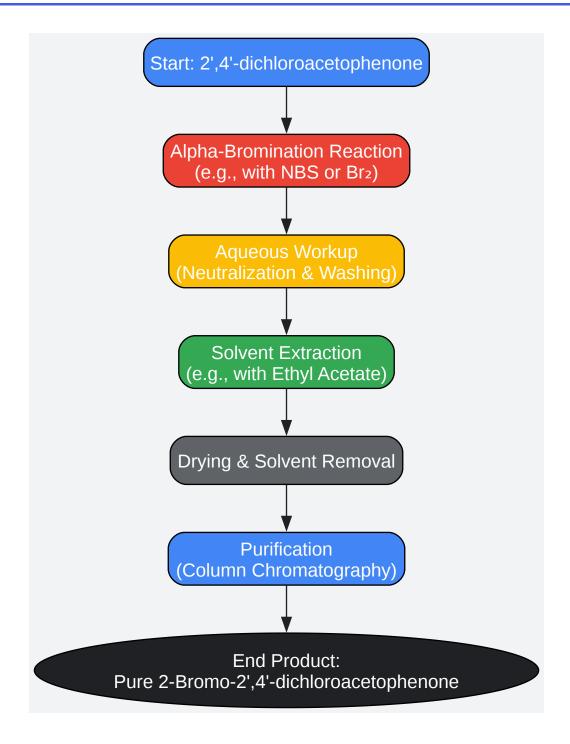
The following diagrams illustrate the molecular structure and a generalized experimental workflow for the synthesis of **2-Bromo-2',4'-dichloroacetophenone**.



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Caption: Molecular structure of **2-Bromo-2',4'-dichloroacetophenone**.





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Caption: Generalized workflow for the synthesis of the title compound.

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